2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the benzothiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the difluoromethylation of benzothiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as silver or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The benzothiazole ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1,3-benzothiazole-7-carboxylic acid
- 2-(Difluoromethyl)-1,3-benzoxazole-7-carboxylic acid
- 2-(Difluoromethyl)-1,3-benzimidazole-7-carboxylic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid exhibits unique properties due to the presence of the difluoromethyl group and the benzothiazole ring. These structural features can enhance its chemical stability, biological activity, and potential for various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBJKRVQKFGLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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